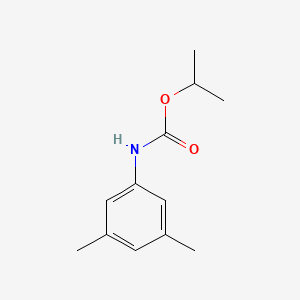

Isopropyl (3,5-dimethylphenyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

6622-40-8 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

propan-2-yl N-(3,5-dimethylphenyl)carbamate |

InChI |

InChI=1S/C12H17NO2/c1-8(2)15-12(14)13-11-6-9(3)5-10(4)7-11/h5-8H,1-4H3,(H,13,14) |

InChI Key |

YFMZVNFEAZFGTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)OC(C)C)C |

Origin of Product |

United States |

Contextualization Within the Broader Landscape of Carbamate Chemical Research

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). wikipedia.org The carbamate (B1207046) functional group, with its characteristic ester and amide functionalities, imparts a unique reactivity and structural versatility that has led to its incorporation in a wide array of applications. nih.gov In the broader landscape of chemical research, carbamates are perhaps most recognized for their biological activity, which has been harnessed extensively in agriculture and medicine. wikipedia.orginchem.org

Many carbamate-containing molecules function as insecticides, herbicides, and fungicides. inchem.orgnih.gov These compounds often act by inhibiting key enzymes, such as acetylcholinesterase in insects, leading to their widespread use in crop protection. wikipedia.orgnih.gov Beyond agrochemicals, the carbamate moiety is a crucial structural component in medicinal chemistry, found in drugs such as the acetylcholinesterase inhibitors neostigmine (B1678181) and rivastigmine. wikipedia.orgnih.gov

In recent years, a significant area of carbamate research has shifted towards materials science and analytical chemistry. Specifically, polysaccharide derivatives of phenylcarbamates have gained prominence as highly effective chiral stationary phases (CSPs) for chromatographic separations. mdpi.comnih.govnih.gov Isopropyl (3,5-dimethylphenyl)carbamate and, more frequently, its derivatives attached to cellulose (B213188) or amylose (B160209) backbones, are at the forefront of this research. nih.govabo.fiabo.finih.gov These materials are instrumental in separating enantiomers—mirror-image isomers of chiral molecules—which is a critical process in the pharmaceutical industry for ensuring the safety and efficacy of drugs. nih.gov The research focuses on synthesizing novel carbamate-based polymers and immobilizing them onto silica (B1680970) supports to create robust and highly selective columns for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). nih.govnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Boiling Point | 258°C at 760 mmHg |

| Flash Point | 109.8°C |

| Density | 1.063 g/cm³ |

| LogP | 3.3333 |

Data sourced from Molbase Encyclopedia. molbase.com

Current Research Frontiers and Unaddressed Questions Pertaining to Isopropyl 3,5 Dimethylphenyl Carbamate

Diverse Synthetic Routes and Reaction Pathways for Isopropyl (3,5-dimethylphenyl)carbamate

The synthesis of carbamates, including this compound, can be achieved through several established organic chemistry pathways. A primary and widely utilized method involves the reaction of an isocyanate with an alcohol. For the target compound, this would involve the reaction between 3,5-dimethylphenyl isocyanate and isopropyl alcohol. This reaction is often performed in an inert solvent and may be catalyzed by a base or a tin compound.

Another common route is the reaction of an amine with a chloroformate. wikipedia.org In the context of this compound, this involves reacting 3,5-dimethylaniline (B87155) with isopropyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.orgprepchem.com A similar synthesis has been described for an analog, where 3-ethyl-4-ethoxy-5-chloroaniline was treated with isopropyl chloroformate in toluene (B28343) with diethylaniline acting as the base, yielding the corresponding carbamate in 89% yield. prepchem.com

Alternative pathways include the alcoholysis of carbamoyl (B1232498) chlorides and the reaction of amines with chloroformates. wikipedia.org The Curtius rearrangement provides another route, where an acyl azide (B81097) rearranges to an isocyanate, which is then trapped by an alcohol to form the carbamate. wikipedia.orgorganic-chemistry.org This method avoids the direct handling of toxic isocyanates by generating them in situ. organic-chemistry.org

Catalytic Strategies and Optimized Reaction Conditions in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, yield, and environmental friendliness. Several catalytic strategies are applicable to the synthesis of carbamates. For instance, a three-component coupling of an amine (like 3,5-dimethylaniline), carbon dioxide, and an alkyl halide (such as 2-bromopropane) can be facilitated by cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), offering a mild and efficient route. organic-chemistry.org

Copper-catalyzed cross-coupling reactions have been developed for carbamate synthesis, where amines react with alkoxycarbonyl radicals generated from carbazates under mild conditions. organic-chemistry.org Palladium catalysis is also employed in the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, providing direct access to aryl carbamates. organic-chemistry.org For reactions involving alcohols and urea (B33335) as a green carbonyl source, indium triflate has been shown to be an effective catalyst. organic-chemistry.org

The table below summarizes various catalytic systems and reaction conditions relevant to carbamate synthesis.

| Catalytic System | Reactants | Key Conditions | Purpose | Reference |

| Cesium Carbonate / TBAI | Amine, CO2, Alkyl Halide | Anhydrous DMF | One-pot, three-component coupling | organic-chemistry.orgnih.gov |

| Copper Catalyst | Amine, Carbazate | Mild conditions | Cross-coupling with alkoxycarbonyl radicals | organic-chemistry.org |

| Palladium Catalyst | Aryl Halide, Sodium Cyanate, Alcohol | - | Direct synthesis from aryl halides | organic-chemistry.org |

| Indium Triflate | Alcohol, Urea | - | Ecofriendly synthesis from urea | organic-chemistry.org |

| N-methylimidazole (NMI) | Arylsulfonyl Chloride, Hydroxamic acid, Alcohol | - | Accelerates Lossen rearrangement | organic-chemistry.org |

Precursor Chemistry and Starting Material Optimization for Carbamate Formation

The primary precursors for the most common synthetic routes to this compound are 3,5-dimethylaniline, isopropyl alcohol, and a carbonyl source. The optimization of these starting materials and their activated forms is crucial for an efficient synthesis.

One key intermediate is 3,5-dimethylphenyl isocyanate . This can be synthesized from 3,5-dimethylaniline. A metal-free approach involves forming a carbamic acid intermediate from the aniline (B41778) and CO2, which is then dehydrated to the isocyanate. organic-chemistry.org This isocyanate is a versatile reagent that readily reacts with alcohols like isopropanol (B130326) to form the target carbamate. researchgate.netmdpi.com The synthesis of cellulose tris(3,5-dimethylphenylcarbamate) extensively uses 3,5-dimethylphenyl isocyanate to derivatize the hydroxyl groups of cellulose, highlighting its reactivity. researchgate.netmdpi.comresearchgate.netnih.gov

The other key precursor is isopropyl chloroformate , used in reactions with 3,5-dimethylaniline. prepchem.com Chloroformates are generally prepared by reacting an alcohol with phosgene (B1210022) or a phosgene equivalent like triphosgene. google.com

The Hofmann rearrangement of primary carboxamides is another method to generate the carbamate functionality, which can be optimized using various reagents. acs.org Similarly, the Curtius rearrangement can be performed as a one-pot transformation of carboxylic acids to carbamates, avoiding the isolation of unstable acyl azide intermediates. nih.gov

| Precursor | Reagent for Activation | Intermediate Formed | Subsequent Reactant | Reference |

| 3,5-Dimethylaniline | Phosgene or equivalent | 3,5-Dimethylphenyl isocyanate | Isopropyl alcohol | researchgate.netmdpi.com |

| 3,5-Dimethylaniline | CO2 / Dehydrating Agent | 3,5-Dimethylphenyl isocyanate | Isopropyl alcohol | organic-chemistry.org |

| Isopropyl Alcohol | Phosgene or equivalent | Isopropyl chloroformate | 3,5-Dimethylaniline | wikipedia.orgprepchem.com |

| 3,5-Dimethylbenzoic acid | Diphenylphosphoryl azide (DPPA) | 3,5-Dimethylphenyl isocyanate (via Curtius rearrangement) | Isopropyl alcohol | nih.gov |

Exploration of Chemical Reactivity and Derivatization Strategies for this compound

The reactivity of this compound is dictated by its functional groups: the carbamate linkage, the aromatic ring, and the isopropyl group. The carbamate functionality contains an amide-like resonance structure, which imparts significant chemical stability and conformational restriction. nih.govacs.org This stability makes it a useful protecting group for amines in organic synthesis. nih.gov The N-H proton can be deprotonated by a strong base, and the carbonyl group is susceptible to nucleophilic attack, though it is less reactive than a typical ester or acyl chloride.

The 3,5-dimethylphenyl ring can undergo electrophoretic aromatic substitution. The carbamate group is an ortho-, para-director, although its activating/deactivating strength can be complex. The two existing methyl groups also direct incoming electrophiles.

Radical Trapping Experiments and Related Mechanistic Studies Involving this compound

Specific mechanistic studies involving radical trapping for this compound are not widely documented in the available literature. However, general mechanistic principles of carbamate formation and reactivity provide insight.

Mechanistic studies on carbamate synthesis often focus on ionic pathways, such as the Curtius, Hofmann, and Lossen rearrangements, which proceed through isocyanate intermediates. organic-chemistry.orgacs.org For example, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. organic-chemistry.org

One area where radical chemistry is explicitly mentioned is in the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates to provide carbamates. organic-chemistry.org In a hypothetical application to the target compound, this would involve a radical derived from an isopropyl carbazate. Mechanistic studies for such reactions would likely involve radical trapping agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to intercept and identify the proposed alkoxycarbonyl radical intermediate, thereby confirming the reaction mechanism.

Directed Synthesis of Analogs and Structural Homologs for Research Purposes

The synthesis of analogs and structural homologs of this compound is a valuable strategy for research, particularly in fields like medicinal chemistry and materials science to establish structure-activity relationships. nih.gov Analogs can be created by modifying either the aromatic portion or the alcohol portion of the molecule.

Modification of the Aromatic Ring : Starting with different substituted anilines allows for the creation of a library of analogs. For example, the synthesis of isopropyl N-(3-ethyl-4-ethoxy-5-chlorophenyl)carbamate was achieved by using 3-ethyl-4-ethoxy-5-chloroaniline as the starting material instead of 3,5-dimethylaniline. prepchem.com This demonstrates the feasibility of introducing various substituents onto the phenyl ring.

Modification of the Alcohol Moiety : Using different alcohols in the reaction with 3,5-dimethylphenyl isocyanate would yield a range of N-(3,5-dimethylphenyl)carbamates. For instance, reacting the isocyanate with ethanol, butanol, or benzyl (B1604629) alcohol would produce the corresponding ethyl, butyl, or benzyl carbamates.

Modification of the Carbamate Linkage : The carbamate can be replaced with other functionalities. For example, reacting 3,5-dimethylaniline with an acyl chloride would produce an amide, while reacting it with a sulfonyl chloride would yield a sulfonamide.

Theoretical Studies and Computational Chemistry in Carbamate Synthesis Design

Computational chemistry and theoretical studies are increasingly powerful tools in understanding and designing synthetic pathways for complex molecules like carbamates. Molecular docking studies, for instance, are used to predict the binding affinity and interaction of carbamate-containing molecules with biological targets like enzymes. nih.govnih.gov Such studies were performed on steroidal carbamates to explain their antiproliferative activity and on ofloxacin (B1677185) enantiomers to understand their interaction with a chiral stationary phase. nih.govrsc.org The results can reveal key interactions, such as hydrogen bonding and π-π stacking, that govern molecular recognition. rsc.org

Theoretical methods are also employed to study the intrinsic properties of the carbamate functional group. Both experimental and theoretical methods have been used to estimate the C–N bond rotational barriers in carbamates, which arise from the delocalization of the nitrogen lone pair into the carbonyl group (amide resonance). acs.org This property is crucial as it imposes conformational constraints on the molecule. nih.gov

In the context of synthesis design, computational studies can model reaction intermediates and transition states for key reactions like the Curtius rearrangement. organic-chemistry.org This can help in understanding reaction mechanisms, predicting the feasibility of a proposed synthetic route, and optimizing reaction conditions for higher yields and selectivity. For example, modeling the energetics of the isocyanate formation from a carbamic acid intermediate could help in selecting the most effective dehydrating agent for the synthesis of 3,5-dimethylphenyl isocyanate. organic-chemistry.org

Investigations into Molecular Targets and Binding Affinities of this compound (Conceptual Frameworks)

While direct experimental studies on the specific molecular targets of this compound are not extensively available in public literature, a conceptual framework for its interactions can be constructed based on the well-established mechanisms of the broader class of carbamate compounds. Carbamates are widely recognized for their ability to interact with and inhibit cholinesterases, particularly acetylcholinesterase (AChE). nih.govnih.gov This enzyme is crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). The inhibition of AChE by carbamates leads to an accumulation of acetylcholine at the synapse, resulting in continuous nerve stimulation. mhmedical.com

The binding of a carbamate inhibitor to the active site of AChE is a multi-step process. Initially, the carbamate molecule reversibly binds to the active site of the enzyme, forming a non-covalent Michaelis-Menten-like complex. researchgate.net This binding is thought to be guided by a combination of hydrophobic and electrostatic interactions between the inhibitor and the amino acid residues within the enzyme's active site gorge. For this compound, the dimethylphenyl group would likely engage in hydrophobic interactions with non-polar residues in the active site, while the carbamate moiety can form hydrogen bonds.

Following the initial binding, a covalent bond is formed between the carbamoyl group of the carbamate and the hydroxyl group of a serine residue in the active site of AChE. youtube.com This step, known as carbamylation, results in an inactivated, carbamylated enzyme and the release of the alcohol or phenol (B47542) leaving group. nih.gov The stability of this carbamylated enzyme is a key determinant of the inhibitor's potency and the duration of its effect.

Conceptual Molecular Interactions of this compound with Acetylcholinesterase

| Interaction Type | Potential Interacting Moiety of this compound | Corresponding Region in Acetylcholinesterase Active Site |

| Hydrophobic Interactions | 3,5-dimethylphenyl ring | Acyl-binding pocket and peripheral anionic site (PAS) |

| Hydrogen Bonding | Carbamate N-H group | Carbonyl oxygen of peptide bonds in the active site |

| Covalent Bonding | Carbamoyl group (C=O) | Serine hydroxyl group in the catalytic triad |

| Steric Fit | Isopropyl group | Governed by the size and shape of the active site gorge |

This table presents a conceptual framework of potential molecular interactions and is not based on direct experimental data for this compound.

Enzymatic Interactions and Inhibition Kinetics of this compound at the Molecular Level

The interaction of carbamates with enzymes, most notably acetylcholinesterase, is characterized by a specific kinetic profile. The inhibition is often described as "pseudo-irreversible" because while a covalent bond is formed, it is susceptible to hydrolysis, which allows the enzyme to eventually regenerate its activity. nih.govacs.org This is in contrast to organophosphates, which form a much more stable, essentially irreversible bond with the enzyme. nih.govmhmedical.com

The kinetics of this interaction can be described by a multi-step model:

Reversible Binding (Kd): The initial, rapid, and reversible formation of the enzyme-inhibitor complex (EI). The dissociation constant, Kd, reflects the affinity of the carbamate for the enzyme's active site before carbamylation.

Decarbamylation (kr or k3): The slow, spontaneous hydrolysis of the carbamylated enzyme, which regenerates the active enzyme (E). The rate of this decarbamylation determines the duration of the inhibition.

Illustrative Inhibition Kinetics of Representative Carbamates on Acetylcholinesterase

| Carbamate | Enzyme Source | ki (M-1min-1) | kr (min-1) | Reference |

| Carbaryl | Snail (Lymnaea acuminata) | 1.8 x 104 | - | nih.gov |

| Mexacarbate | Snail (Lymnaea acuminata) | 1.1 x 105 | - | nih.gov |

| Rivastigmine | Human (recombinant) | 2.5 x 105 | 0.09 | researchgate.net |

| Aldicarb | Mosquito (Anopheles gambiae) | - | - | plos.org |

Disclaimer: The data in this table are for illustrative purposes only and represent the kinetic parameters of other carbamate compounds, not this compound.

Cellular Uptake and Subcellular Distribution Mechanisms in Model Systems (Excluding Clinical Outcomes)

The entry of small molecules into cells is a fundamental process governed by the physicochemical properties of the compound and the composition of the cell membrane. For a molecule like this compound, which is a relatively small, non-polar, and lipophilic compound, the primary mechanism of cellular uptake is expected to be passive diffusion across the lipid bilayer of the cell membrane. nih.govnih.gov

Once inside the cell, the subcellular distribution of a lipophilic compound like this compound would be influenced by its affinity for different cellular compartments. It is plausible that it would preferentially partition into lipid-rich environments, such as the endoplasmic reticulum and mitochondrial membranes. The extent of this partitioning would depend on the specific LogP value and other molecular characteristics of the compound. Studies with other lipophilic small molecules have shown accumulation in these membranous organelles.

Conceptual Cellular Uptake and Subcellular Distribution of this compound

| Process | Primary Mechanism | Key Influencing Factors | Potential Subcellular Localization |

| Cellular Uptake | Passive Diffusion | Lipophilicity (LogP), Molecular Size, Concentration Gradient | Cytosol |

| Subcellular Distribution | Partitioning based on Lipophilicity | Affinity for non-polar environments | Endoplasmic Reticulum, Mitochondrial Membranes, Lipid Droplets |

This table outlines the conceptually likely mechanisms of cellular uptake and subcellular distribution for a lipophilic small molecule like this compound and is not based on direct experimental evidence for this specific compound.

Environmental Fate and Degradation Pathways of Isopropyl 3,5 Dimethylphenyl Carbamate in Non Biological Systems

Photolytic Degradation Processes and Mechanisms of Isopropyl (3,5-dimethylphenyl)carbamate

The degradation of this compound can be initiated by the absorption of ultraviolet (UV) radiation from sunlight. This process, known as photolysis, is a significant factor in the environmental persistence of many chemical compounds. For carbamates, photolytic degradation can proceed through direct or indirect mechanisms. Direct photolysis involves the direct absorption of a photon by the molecule, leading to an excited state that can then undergo bond cleavage. Indirect photolysis occurs when other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the carbamate (B1207046) molecule, initiating its degradation.

While specific studies on this compound are limited, research on analogous aromatic carbamates suggests that the primary mechanism of direct photolysis involves the cleavage of the ester bond (C-O) or the carbamate (N-C) bond. This can lead to the formation of several smaller molecules. For instance, the cleavage of the ester bond would be expected to yield 3,5-dimethylphenol (B42653) and isocyanic acid derived from the isopropyl group.

The efficiency of photolysis is often described by the quantum yield, which is the ratio of the number of molecules degraded to the number of photons absorbed. No specific quantum yield data for the photolysis of this compound has been found in the reviewed literature. However, studies on other carbamates have shown that the quantum yield can be influenced by the solvent and the presence of other substances in the water.

Hydrolytic Stability and Transformation Products of this compound

Hydrolysis is another critical pathway for the abiotic degradation of this compound in the environment. This chemical reaction involves the cleavage of the molecule by water. The rate of hydrolysis for carbamates is highly dependent on the pH of the surrounding water.

Generally, carbamates exhibit greater stability in acidic to neutral conditions and are more susceptible to degradation under alkaline (basic) conditions. The hydrolysis of carbamates like this compound in alkaline water is expected to proceed via the cleavage of the ester linkage. This reaction would result in the formation of 3,5-dimethylphenol and isopropylcarbamic acid. The isopropylcarbamic acid is unstable and would likely decompose further to isopropylamine (B41738) and carbon dioxide.

A kinetic study on a structurally similar compound, 4-bromo-3,5-dimethylphenyl N-methylcarbamate, demonstrated that hydrolysis in alkaline solution follows a pseudo-first-order kinetic model. researchgate.net The proposed mechanism was a unimolecular elimination of the conjugate base (E1cB), which involves the formation of an isocyanate intermediate. researchgate.net It is plausible that this compound follows a similar degradation pathway.

Table 1: Expected Hydrolysis Products of this compound

| Precursor Compound | Expected Primary Hydrolysis Products | Expected Secondary Decomposition Products |

| This compound | 3,5-Dimethylphenol, Isopropylcarbamic acid | Isopropylamine, Carbon dioxide |

Note: This table is based on general chemical principles of carbamate hydrolysis and studies on analogous compounds, as specific experimental data for this compound was not available.

Abiotic Transformation Pathways of this compound in Environmental Matrices

Once released into the environment, this compound will partition between different environmental compartments, including water, soil, and air. Its movement and transformation will be dictated by its physical and chemical properties.

In soil and sediment, the primary abiotic process influencing the fate of this compound, besides hydrolysis and photolysis on the surface, is sorption. Carbamates can bind to soil organic matter and clay particles, which can reduce their bioavailability and mobility. The extent of sorption is influenced by the soil's organic carbon content, clay content, and pH. Strong sorption can lead to longer persistence in the soil matrix, but it also reduces the amount of the compound that can leach into groundwater.

Volatilization, the process of a chemical evaporating from soil or water into the air, is another potential abiotic transport pathway. The likelihood of volatilization depends on the compound's vapor pressure and Henry's Law constant. For many carbamates, volatilization from moist soil surfaces can occur, but incorporation into the soil can significantly reduce this loss pathway.

Table 2: Summary of Abiotic Transformation Pathways in Different Environmental Matrices

| Environmental Matrix | Dominant Abiotic Pathways | Influencing Factors |

| Surface Water | Photolysis, Hydrolysis | Sunlight intensity, Water depth, pH, Temperature, Presence of photosensitizers |

| Soil (Surface) | Photolysis, Volatilization, Hydrolysis | Sunlight intensity, Temperature, Soil moisture, Soil pH |

| Soil (Subsurface) | Hydrolysis, Sorption | Soil pH, Soil moisture, Organic matter content, Clay content |

| Groundwater | Hydrolysis (slow), Sorption | pH, Aquifer material composition |

Note: This table represents a generalized summary for carbamate compounds, as specific data for this compound is limited.

Metabolic Transformations of Isopropyl 3,5 Dimethylphenyl Carbamate in Model Biological Systems

Plant Metabolism Pathways and metabolite Profiling of Isopropyl (3,5-dimethylphenyl)carbamate

While direct studies on the metabolism of this compound in plants are not extensively documented, insights can be drawn from research on structurally analogous phenylcarbamate herbicides. The metabolic processes in plants typically involve a series of enzymatic reactions aimed at increasing the water solubility of the compound to facilitate sequestration or detoxification. These reactions are broadly categorized into Phase I (transformation) and Phase II (conjugation).

For carbamates, key Phase I reactions include hydrolysis of the carbamate (B1207046) ester linkage and oxidation of the alkyl and aryl moieties. Hydrolysis would cleave this compound into 3,5-dimethylphenol (B42653), isopropanol (B130326), and carbon dioxide. Oxidation reactions, catalyzed by cytochrome P450 monooxygenases, could occur on the isopropyl group, leading to hydroxylated intermediates, or on the methyl groups of the phenyl ring, forming hydroxymethyl derivatives.

Phase II reactions involve the conjugation of the Phase I metabolites with endogenous molecules such as glucose or glutathione (B108866). These conjugation reactions, catalyzed by glycosyltransferases and glutathione S-transferases respectively, further increase the polarity of the metabolites, which are then often stored in vacuoles or incorporated into cell wall components.

Based on the metabolism of other carbamates, the anticipated metabolites of this compound in plants are summarized in the table below.

| Putative Metabolite | Metabolic Pathway |

| 3,5-Dimethylphenol | Hydrolysis of carbamate linkage |

| Isopropyl alcohol | Hydrolysis of carbamate linkage |

| Hydroxylated this compound | Oxidation of the isopropyl group |

| (3-Hydroxymethyl-5-methylphenyl)carbamate | Oxidation of a methyl group on the phenyl ring |

| Glucoside conjugates of 3,5-dimethylphenol | Glycosylation of the phenolic metabolite |

| Glucoside conjugates of hydroxylated carbamates | Glycosylation of oxidized metabolites |

Microbial Biotransformation and Enzyme Systems Involved in this compound Degradation

Microorganisms play a pivotal role in the environmental degradation of carbamate pesticides. Studies on the microbial biotransformation of related compounds, such as Isopropyl-N-3-chlorophenylcarbamate (CIPC), reveal that the primary step is often the hydrolysis of the carbamate bond. nih.gov This reaction is typically catalyzed by carbamate hydrolase or amidase enzymes.

In the case of this compound, microbial hydrolysis would yield 3,5-dimethylphenol and isopropylamine (B41738). The resulting 3,5-dimethylphenol can be further degraded by microorganisms through ring cleavage pathways, which are initiated by mono- or dioxygenase enzymes that hydroxylate the aromatic ring.

Several bacterial strains have been identified that can utilize carbamates as a source of carbon and nitrogen. For instance, species of Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter have been shown to be effective in degrading CIPC. nih.gov These microorganisms possess the necessary enzymatic machinery to break down the carbamate structure. It is plausible that similar microbial consortia or individual species are capable of degrading this compound. Research on CIPC-degrading bacteria has shown they can also metabolize Isopropyl N-phenylcarbamate (IPC), suggesting a degree of substrate promiscuity in the involved enzymes that could extend to this compound. nih.gov

The key enzymes and their functions in the microbial degradation of this compound are projected in the following table.

| Enzyme System | Function | Potential Metabolites |

| Carbamate Hydrolase/Amidase | Hydrolysis of the ester/amide bond | 3,5-Dimethylphenol, Isopropylamine |

| Monooxygenases/Dioxygenases | Hydroxylation and cleavage of the aromatic ring | Catechols, Ring fission products |

Comparative Metabolic Studies of this compound Across Diverse Organisms (Non-Human)

Comparative metabolic studies in different non-human organisms, such as rats, goats, and chickens, provide valuable information on the diverse strategies employed for the detoxification and elimination of carbamates. While direct data for this compound is scarce, studies on related compounds like diethofencarb (B33107) and propham (B1679637) (isopropyl carbanilate) offer significant insights. nih.govnih.govnih.gov

In rats, the metabolism of diethofencarb, an isopropyl carbamate, involves a multitude of reactions including de-ethylation, cleavage of the carbamate linkage, oxidation of the isopropyl group, and conjugation with glutathione. nih.gov The resulting metabolites are then excreted in the urine. nih.gov Similarly, the metabolism of propham in rats and goats leads to the formation of various metabolites through hydroxylation and conjugation pathways. nih.gov In chickens, propham metabolism also involves extensive biotransformation before excretion. nih.gov

These studies highlight that across different animal species, the primary metabolic routes for carbamates involve hydrolysis and oxidation, followed by conjugation to facilitate excretion. The specific profile of metabolites can, however, vary depending on the species and the specific structure of the carbamate.

The table below presents a comparative overview of the major metabolic reactions observed for related carbamates in different non-human organisms, which can be extrapolated to predict the metabolism of this compound.

| Organism | Primary Metabolic Reactions | Key Metabolites (of related carbamates) |

| Rats | De-alkylation, Carbamate hydrolysis, Isopropyl oxidation, Glutathione conjugation. nih.gov | Mercapturic acid conjugates, Hydroxyisopropyl carbamate derivatives. nih.gov |

| Goats | Hydroxylation, Conjugation. nih.gov | Acetanilides, Aniline (B41778) compounds (as urinary metabolites). nih.gov |

| Chickens | Extensive biotransformation prior to excretion. nih.gov | Not detailed in the provided abstract. |